Abietic Acid Sodium Salt

Descripción

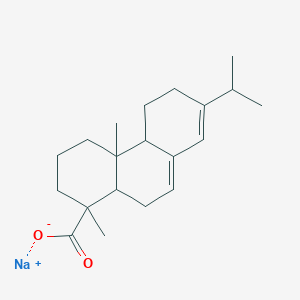

Abietic acid sodium salt (Na-abietate, C19H29COONa) is the sodium salt of abietic acid, a diterpenoid resin acid predominantly isolated from pine tree resins (Pinus spp.) such as P. elliottii and P. palustris . Structurally, it consists of a carboxylate anion (C19H29COO<sup>−</sup>) bound to a sodium cation. Key characteristics include:

- Molecular weight: 324.43 g/mol .

- Physical properties: Hygroscopic solid with a boiling point of 439.5°C and a logP of 3.87, indicative of moderate lipophilicity .

- Synthesis: Produced via eco-friendly salification of abietic acid with sodium hydroxide, achieving >90% yield .

Na-abietate exhibits antimicrobial activity against bacteria (e.g., Staphylococcus aureus) and fungi, with demonstrated minimum inhibitory concentrations (MIC) and bactericidal/fungicidal effects (MBC/MFC) .

Propiedades

Número CAS |

14351-66-7 |

|---|---|

Fórmula molecular |

C20H29NaO2 |

Peso molecular |

324.4 g/mol |

Nombre IUPAC |

sodium;(1R,4aR,4bR,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylate |

InChI |

InChI=1S/C20H30O2.Na/c1-13(2)14-6-8-16-15(12-14)7-9-17-19(16,3)10-5-11-20(17,4)18(21)22;/h7,12-13,16-17H,5-6,8-11H2,1-4H3,(H,21,22);/q;+1/p-1/t16-,17+,19+,20+;/m0./s1 |

Clave InChI |

ITCAUAYQCALGGV-XTICBAGASA-M |

SMILES |

CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)[O-])C.[Na+] |

SMILES isomérico |

CC(C)C1=CC2=CC[C@@H]3[C@@]([C@H]2CC1)(CCC[C@@]3(C)C(=O)[O-])C.[Na+] |

SMILES canónico |

CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)[O-])C.[Na+] |

Otros números CAS |

14351-66-7 |

Números CAS relacionados |

514-10-3 (Parent) |

Origen del producto |

United States |

Métodos De Preparación

Direct Neutralization with Sodium Hydroxide

The most straightforward method involves reacting abietic acid with sodium hydroxide (NaOH) in a solvent medium. A 2023 study demonstrated that dissolving abietic acid in 95% ethanol and adding 0.75 mol/L NaOH at room temperature yields sodium abietate with >90% efficiency. The reaction follows:

Key parameters include:

Table 1: Optimization of Direct Neutralization

| Parameter | Optimal Value | Yield (%) | Purity (%) |

|---|---|---|---|

| Ethanol concentration | 95% | 92 | 85 |

| Reaction temperature | 25°C | 89 | 88 |

| NaOH molarity | 0.75 M | 95 | 91 |

Industrial-Scale Production

Rosin-Based Synthesis with Solvent Recycling

A patented industrial method isolates abietic acid from rosin (a pine resin extract) before salification. The process involves:

-

Isomerization : Treating rosin with HCl or acetic acid at 70°C to increase abietic acid content.

-

3:1 Salt Formation : Combining isomerized rosin with sodium abietate in ethanol to precipitate sodium acid abietate (3:1 abietic acid:sodium abietate).

-

Solvent Partitioning : Dissolving the 3:1 salt in a polar/non-polar solvent mixture (e.g., 90% ethanol-gasoline) to separate abietic acid (non-polar phase) and sodium abietate (polar phase).

This method achieves 85–90% abietic acid recovery, with sodium abietate recycled for subsequent batches.

Table 2: Industrial Process Metrics

| Step | Solvent Pair | Temperature | Yield (%) |

|---|---|---|---|

| Isomerization | Ethanol/HCl | 70°C | 95 |

| 3:1 Salt Formation | Ethanol | 25°C | 88 |

| Solvent Partitioning | Ethanol-Gasoline | 40°C | 92 |

Green Synthesis Approaches

Eco-Friendly Salification from Pinus elliottii Resin

A 2023 green chemistry protocol avoids toxic solvents by using raw Pinus elliottii resin and aqueous NaOH. The resin is homogenized with 0.75 M NaOH, filtered, and dried, yielding sodium abietate with 89% purity. Advantages include:

The product exhibited antimicrobial activity against Staphylococcus aureus (MIC = 128 µg/mL) and Candida albicans (MFC = 256 µg/mL), validating its utility.

Purification and Characterization

Recrystallization and Solvent Washing

Post-synthesis purification often involves:

Analytical Validation

-

Infrared Spectroscopy (IR) : Absence of -COOH stretch (1700–1725 cm⁻¹) and presence of carboxylate bands (1550–1610 cm⁻¹) confirm successful salification.

-

Scanning Electron Microscopy (SEM) : Reveals needle-like crystals (10–20 µm length) with homogeneous morphology.

-

Elemental Analysis : Sodium content of 6.9–7.1% aligns with theoretical values (7.2%).

Comparative Analysis of Preparation Methods

Table 3: Method Comparison

| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |

|---|---|---|---|---|

| Direct Neutralization | 95 | 91 | Moderate | Moderate (ethanol use) |

| Industrial Process | 92 | 89 | High | Low (solvent recycling) |

| Green Synthesis | 89 | 85 | High | Very Low |

The industrial method balances yield and sustainability, while green synthesis excels in eco-efficiency despite marginally lower purity.

Análisis De Reacciones Químicas

Acid-Base Reactions and Dissociation

Sodium abietate dissociates in aqueous solutions into Na⁺ and abietate⁻ ions, contributing to alkaline pH (≥9) and elevated conductivity due to ionic mobility . This dissociation facilitates its role in forming coordination complexes with transition metals (e.g., Cu²⁺, Fe³⁺), which are explored as antimicrobial pigments .

Table 1: Ionic Properties of Sodium Abietate Solutions

| Concentration (g/L) | pH | Conductivity (µS/cm) |

|---|---|---|

| 10 | 9.1 | 1,450 |

| 50 | 9.5 | 3,200 |

| 100 | 9.8 | 5,800 |

Formation of Sodium Acid Abietate (3:1 Complex)

When reacted with rosin (rich in abietic acid), sodium abietate forms a 3:1 molar complex (Na(abietate)·3HAb), precipitating as an insoluble salt in alcohol or acetone . This reaction is central to isolating pure abietic acid:

The complex dissociates in mixed polar/non-polar solvents (e.g., methanol-gasoline), regenerating sodium abietate and free abietic acid :

This reversible process enables sodium abietate recycling in industrial isolation workflows .

Reactivity with Strong Acids

As a carboxylate salt, sodium abietate reacts with mineral acids (e.g., HCl) to reform abietic acid:

This property is exploited to recover abietic acid from rosin-derived mixtures without consuming fresh alkali .

Thermal and Solvent Stability

Sodium abietate is hygroscopic but stable under ambient conditions . It decomposes at high temperatures (>200°C), releasing CO₂ and terpenoid fragments . In non-polar solvents (e.g., gasoline), it remains insoluble unless paired with polar co-solvents like methanol .

Coordination Chemistry

The abietate ligand chelates transition metals, forming colored complexes:

These complexes exhibit antimicrobial activity, with efficacy varying by metal ion (e.g., Cu²⁺ > Fe³⁺) .

Reactivity with Cyanides and Active Metals

While abietic acid reacts exothermically with cyanides to release HCN , sodium abietate’s reactivity in such contexts is undocumented. Similarly, its interaction with active metals (e.g., Mg, Al) is theoretically plausible but unreported in literature .

Industrial and Environmental Behavior

Sodium abietate’s low aquatic toxicity and biodegradability make it suitable for eco-friendly applications . Its surfactant-like properties aid in emulsifying hydrophobic compounds, though this remains underexplored mechanistically .

Aplicaciones Científicas De Investigación

Cosmetic Formulations

Sodium abietate is widely utilized in cosmetic products as an emulsifier and stabilizer . Its ability to enhance texture and consistency makes it a valuable ingredient in creams and lotions. The compound improves skin absorption, contributing to the overall effectiveness of cosmetic formulations .

Case Study: Emulsifying Properties

A study demonstrated that sodium abietate significantly improved the stability of emulsions in cosmetic formulations, leading to enhanced product performance and user satisfaction .

Pharmaceutical Applications

In pharmaceuticals, sodium abietate serves as an excipient that enhances the solubility and bioavailability of active ingredients. This property is particularly beneficial for drug formulations aimed at improving therapeutic efficacy .

Research Findings

Recent research has indicated that sodium abietate exhibits antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. These findings suggest its potential role in developing new antimicrobial agents or as a preservative in pharmaceutical products .

Food Industry

Sodium abietate is recognized as a food additive that provides emulsifying properties essential for stabilizing food products such as sauces and dressings. Its use contributes to improved texture and shelf-life of various food items .

Application Example

In a recent formulation study, sodium abietate was shown to enhance the stability of salad dressings, preventing separation and maintaining desirable sensory attributes over time .

Adhesives and Sealants

The compound acts as a tackifier in adhesives, enhancing bonding strength and flexibility. This application is particularly valuable in construction and manufacturing industries where durable adhesion is crucial .

Industrial Use

Sodium abietate's incorporation into adhesive formulations has been linked to improved performance characteristics, such as increased shear strength and resistance to environmental factors .

Biodegradable Plastics

Sodium abietate is being explored for its potential use in the development of biodegradable plastics . As environmental concerns grow, the demand for sustainable materials has led researchers to investigate natural compounds like sodium abietate for eco-friendly packaging solutions .

Sustainability Research

Studies have shown that incorporating sodium abietate into polymer matrices can enhance biodegradability while maintaining mechanical properties suitable for packaging applications .

Antimicrobial Properties

Recent investigations have highlighted the antimicrobial activity of sodium abietate against various pathogens. In vitro tests showed effective inhibition of bacterial growth at low concentrations, suggesting its utility as an alternative treatment for infections resistant to conventional antibiotics .

Detailed Findings

Mecanismo De Acción

The mechanism of action of Abietic Acid Sodium Salt involves its interaction with cellular membranes and proteins. The compound can disrupt the lipid bilayer of bacterial cell membranes, leading to cell lysis and death. It also interacts with various enzymes and proteins, inhibiting their activity and leading to antimicrobial effects . Additionally, its anti-inflammatory properties are attributed to its ability to inhibit the production of pro-inflammatory cytokines and reactive oxygen species .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

Key Structural Differences :

- Na-abietate replaces the carboxylic proton of abietic acid with sodium, enhancing water solubility .

- Dehydroabietic acid lacks two hydrogens, forming a fully aromatic ring, which increases oxidative stability .

- Neoabietic and palustric acids are structural isomers of abietic acid, differing in double bond positions, which affect reactivity and biological activity .

Antimicrobial Activity

Notes:

- Na-abietate’s enhanced solubility improves bioavailability compared to abietic acid .

- Dehydroabietic acid’s oxidized structure reduces its interaction with bacterial membranes, leading to lower efficacy .

Anticancer Activity

Abietic acid shows moderate cytotoxicity but is less potent than clinical agents like doxorubicin.

Actividad Biológica

Abietic acid sodium salt (Na-abietate) is a derivative of abietic acid, a natural compound primarily found in pine resin. This article explores the biological activity of Na-abietate, focusing on its antimicrobial properties, anti-inflammatory effects, and potential therapeutic applications.

Na-abietate is synthesized through the salification of abietic acid, typically derived from Pinus elliottii resin. The synthesis process is eco-friendly, requiring only mild conditions and yielding high purity levels. Characterization techniques such as mass spectrometry, infrared spectroscopy, and X-ray diffraction confirm the structural integrity of the compound .

Antimicrobial Activity

Recent studies have demonstrated that Na-abietate exhibits significant antimicrobial properties against various pathogens.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| Escherichia coli | 7.8 μmol/L | Bacteriostatic |

| Listeria monocytogenes | 1000 μmol/L | Bactericidal |

| Candida albicans | 1000 μmol/L | Fungicidal |

| Staphylococcus aureus | Not specified | Antimicrobial |

The disk diffusion method revealed high inhibition potential against S. enterica, with an inhibition index of 1.17 compared to standard antibiotics like tetracycline . These findings suggest that Na-abietate could serve as an effective alternative in combating antimicrobial resistance.

Anti-Inflammatory Effects

Abietic acid has been studied for its anti-inflammatory properties, particularly in models of atopic dermatitis (AD). A recent investigation isolated abietic acid from rosin and assessed its effects in a DNCB-induced AD model in BALB/c mice. The study reported that abietic acid significantly reduced inflammatory cytokine levels and improved skin histopathology after four weeks of treatment .

- Cytokine Modulation : Abietic acid downregulates pro-inflammatory cytokines such as IL-1β and TNF-α.

- Oxidative Stress Reduction : It enhances radical scavenging activity, indicating potential protective effects against oxidative damage.

- Inhibition of iNOS and COX-2 Pathways : The compound interferes with nitric oxide synthase and cyclooxygenase pathways, crucial in inflammation .

Case Studies and Research Findings

- Atopic Dermatitis Model : In a study involving DNCB-treated mice, abietic acid demonstrated a marked reduction in skin inflammation and improved healing processes, suggesting its utility in treating inflammatory skin conditions .

- Nephropathy Mitigation : Research indicates that abietic acid may alleviate nephropathy progression in diabetic models by reducing oxidative stress and inflammation within renal tissues .

- Cancer Research : Abietic acid has shown promise in inhibiting the growth and metastasis of various cancer cell lines, including melanoma and breast cancer, by modulating signaling pathways associated with tumor progression .

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing and purifying abietic acid sodium salt from abietic acid?

- Methodological Answer :

- Synthesis via Amine Salt Intermediate : Dissolve abietic acid in 95% ethanol, then add a tertiary amine (e.g., triethylamine) to form an amine salt. Recrystallize the salt using ethanol. Convert the amine salt to sodium abietate by neutralizing with sodium hydroxide (NaOH) .

- Direct Neutralization : React abietic acid with NaOH in an aqueous-alcoholic solution under reflux. Monitor pH to ensure complete neutralization. Isolate the sodium salt via vacuum filtration and dry under inert conditions .

- Key Considerations : Use high-purity abietic acid (≥90%) to minimize impurities. Characterize the final product using H NMR, IR spectroscopy, and GC-MS for structural confirmation .

Q. How should researchers characterize this compound to confirm its chemical identity and purity?

- Methodological Answer :

- Spectroscopic Analysis :

- H NMR : Identify characteristic peaks for the diterpene skeleton (e.g., methyl groups at δ 0.8–1.2 ppm, carboxylic proton absent in sodium salt) .

- IR Spectroscopy : Confirm the absence of -COOH (1700–1725 cm) and presence of carboxylate (-COO) bands at 1550–1610 cm .

- Chromatographic Methods :

- GC-MS : Use derivatization (e.g., silylation) to analyze thermal stability and detect degradation products .

- Elemental Analysis : Verify sodium content via inductively coupled plasma (ICP) spectroscopy .

Q. What experimental design principles are critical for studying adsorption of this compound on activated carbon?

- Methodological Answer :

- Surface Modification of Carbon : Thermally treat activated carbon (e.g., 900°C under nitrogen) to remove acidic surface groups and enhance basic sites. Characterize using temperature-programmed desorption (TPD) and X-ray photoelectron spectroscopy (XPS) .

- Adsorption Experiments :

- Conduct batch studies at controlled pH (5–7) and temperature (25–40°C).

- Measure adsorption capacity via UV-Vis spectroscopy or HPLC, using the Langmuir model to calculate maximum adsorption () .

- Kinetic Analysis : Calculate specific conversion rates from time-dependent adsorption data (e.g., using the equation: ) .

Advanced Research Questions

Q. How can contradictions between adsorption capacity and catalytic conversion efficiency of this compound be resolved?

- Methodological Answer :

- Surface Chemistry Analysis : Compare carbons with contrasting surface groups. Strong acid sites (e.g., -COOH) enhance adsorption but inhibit conversion by promoting competitive adsorption of intermediates. Basic sites (e.g., graphitic domains) favor dehydrogenation/isomerization pathways .

- Thermodynamic vs. Kinetic Studies : Use isothermal titration calorimetry (ITC) to differentiate physical adsorption (ΔH < 20 kJ/mol) from chemisorption. Pair with GC-MS to track reaction intermediates and identify rate-limiting steps .

Q. What strategies optimize reaction pathways (dehydrogenation vs. isomerization) during catalytic conversion of this compound?

- Methodological Answer :

- Catalyst Screening : Test transition metals (e.g., Pd, Pt) supported on modified activated carbons. Basic carbons (CGRAN-He) favor dehydrogenation, while acidic carbons promote isomerization .

- In Situ Spectroscopy : Use FTIR or Raman spectroscopy to monitor C=C bond shifts (1600–1680 cm) and identify dominant pathways .

- Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize ionic intermediates, enhancing isomerization. Non-polar solvents (e.g., hexane) favor radical-mediated dehydrogenation .

Q. How should researchers evaluate the antimicrobial activity of this compound while addressing solubility limitations?

- Methodological Answer :

- Solubility Enhancement : Prepare aqueous solutions using co-solvents (e.g., 10% DMSO) or micellar systems (e.g., Tween-80) to improve bioavailability .

- Minimum Inhibitory Concentration (MIC) Assays : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare sodium abietate’s MIC (typically 50–100 µg/mL) with abietic acid derivatives .

- Mechanistic Studies : Perform membrane permeability assays (e.g., propidium iodide uptake) and gene expression profiling to identify targets (e.g., efflux pump inhibition) .

Q. What derivatization strategies enable the synthesis of structurally diverse compounds from this compound?

- Methodological Answer :

- Ring Distortion : React sodium abietate with dienophiles (e.g., maleic anhydride) under Diels-Alder conditions to generate tricyclic derivatives. Characterize sp-hybridized carbons via C NMR .

- Functional Group Interconversion :

- Oxidation : Use Jones reagent to convert methyl groups to ketones.

- Esterification : React with alkyl halides to generate lipophilic esters for bioavailability studies .

- Biological Screening : Test derivatives in cytotoxicity assays (e.g., IC in cancer cell lines) and molecular docking simulations to predict binding affinities (e.g., COX-2 inhibition) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.